

Chemical structure and properties of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
Cat. No.:	B8701824

[Get Quote](#)

An In-depth Technical Guide to Disodium Acetyl Glucosamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium Acetyl Glucosamine Phosphate is a phosphorylated derivative of N-acetyl-D-glucosamine, a key monosaccharide in various biological processes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in stimulating the biosynthesis of hyaluronic acid and other glycosaminoglycans (GAGs). The document details its mechanism of action, summarizes available efficacy and safety data, and outlines relevant experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological functions and potential therapeutic and cosmeceutical applications.

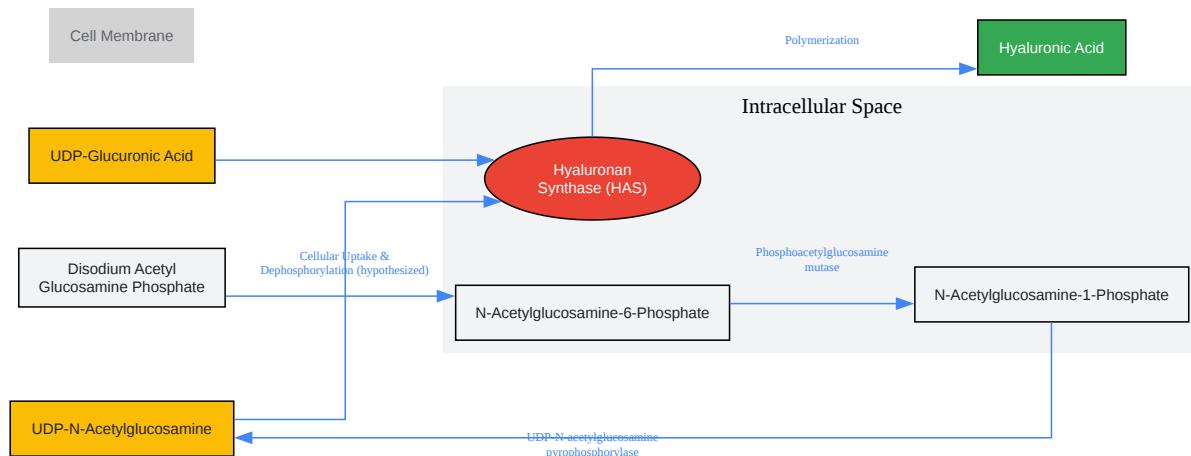
Chemical Structure and Properties

Disodium Acetyl Glucosamine Phosphate is the disodium salt of N-acetyl-D-glucosamine-6-phosphate. It is a stable, water-soluble compound that serves as a readily available precursor for critical biological pathways.

Chemical Identity

Identifier	Value
IUPAC Name	disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate[1]
CAS Number	1059180-18-5[1]
Molecular Formula	C ₈ H ₁₄ NNa ₂ O ₉ P[1]
Molecular Weight	345.15 g/mol [1]
SMILES	CC(=O)N--INVALID-LINK----INVALID-LINK--([O-])[O-])O)O">C@HO.[Na+].[Na+][1]
Synonyms	N-acetyl-D-glucosamine-6-phosphate disodium salt, Novhyal™[1]

Physicochemical Properties


Property	Value
Appearance	White to off-white powder/solid
Solubility	Soluble in water
Stability	Stable under standard storage conditions. For long-term storage, a temperature of -20°C is recommended.[2]

Mechanism of Action and Biological Role

The primary biological significance of **Disodium Acetyl Glucosamine Phosphate** lies in its role as a direct precursor for the synthesis of hyaluronic acid (HA) and other essential glycosaminoglycans (GAGs).[3] GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM), contributing to tissue hydration, lubrication, and structural integrity.

Hyaluronic Acid Biosynthesis Pathway

Disodium Acetyl Glucosamine Phosphate provides a phosphorylated and readily usable form of N-acetylglucosamine, a fundamental building block of hyaluronic acid. Hyaluronic acid is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[4] By supplying a key precursor, **Disodium Acetyl Glucosamine Phosphate** is proposed to enhance the cellular production of hyaluronic acid.

[Click to download full resolution via product page](#)

Figure 1: Proposed metabolic pathway of **Disodium Acetyl Glucosamine Phosphate** in the biosynthesis of hyaluronic acid.

Efficacy and Biological Effects

The primary application of **Disodium Acetyl Glucosamine Phosphate** is in the cosmetics and dermatology fields, where it is marketed for its skin-rejuvenating properties. The commercial product, Novhyal™, is promoted as a "needle-free" hyaluronic acid booster.

In-Vitro and Ex-Vivo Studies

Data from the manufacturer of Novhyal™ suggests significant effects on the production of GAGs and hyaluronic acid:

- An 84% increase in total glycosaminoglycan (GAG) production in the upper and middle layers of the skin was observed after 10 days of treatment in laboratory tests.
- Hyaluronic acid synthesis was reportedly increased by 282% within 2 days in ex-vivo studies.

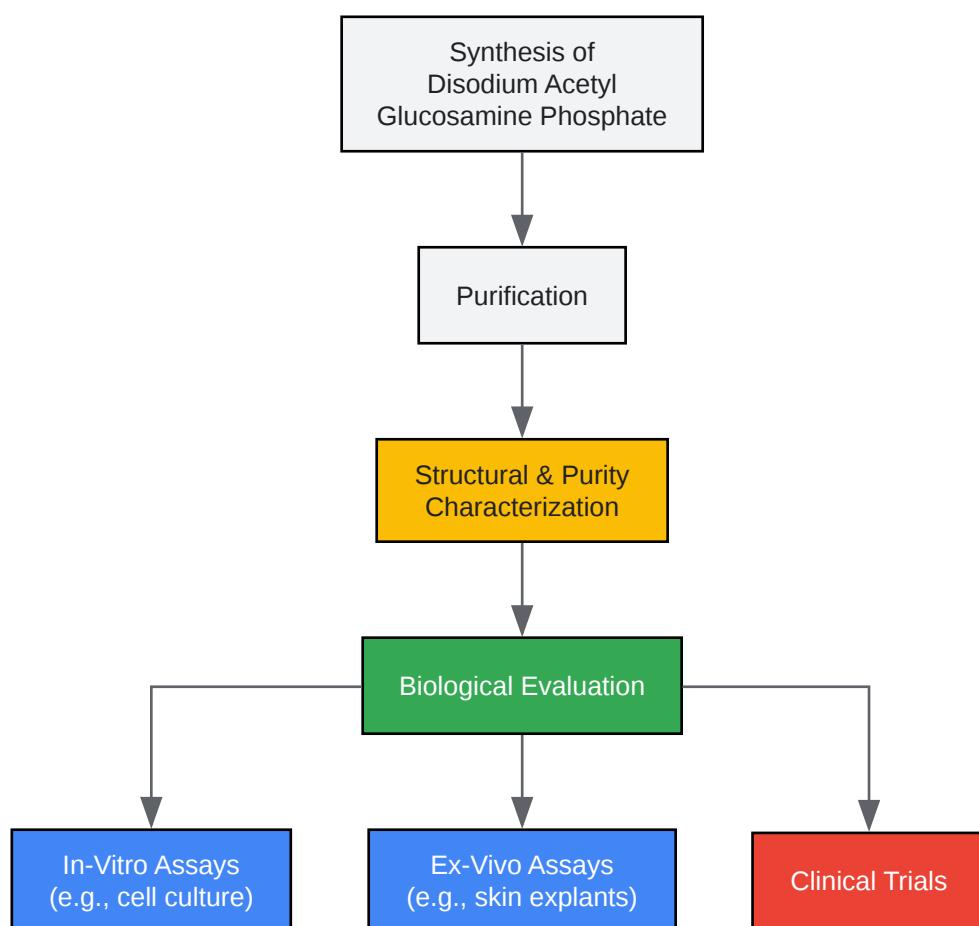
These studies indicate a potent effect on the stimulation of key components of the skin's extracellular matrix. However, it is important to note that this data originates from the manufacturer and has not been independently verified in peer-reviewed publications.

Clinical Studies

Independent, peer-reviewed clinical trials specifically evaluating the efficacy of **Disodium Acetyl Glucosamine Phosphate** as a standalone ingredient are limited. One prospective, double-blind, placebo-controlled clinical trial investigated a combination therapy for neck rejuvenation that included a serum containing fractionated hyaluronic acid, peptides, and antioxidants. While the study showed improvements in skin aging on the neck, the specific contribution of each ingredient, including any potential hyaluronic acid precursors, cannot be determined from this study.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of **Disodium Acetyl Glucosamine Phosphate** are not readily available in the public domain. However, based on standard biochemical and analytical techniques for similar compounds, the following methodologies would be appropriate.


Synthesis

The synthesis of N-acetyl-D-glucosamine-6-phosphate derivatives typically involves the selective phosphorylation of the primary hydroxyl group at the C6 position of N-acetyl-D-glucosamine. This can be achieved through enzymatic or chemical methods. A common chemical synthesis approach involves protecting the other hydroxyl groups, followed by phosphorylation and deprotection steps. The final product is then isolated as the disodium salt.

Characterization

Standard analytical techniques for the characterization of **Disodium Acetyl Glucosamine Phosphate** would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{31}P NMR would be crucial for confirming the chemical structure, including the position of the phosphate group and the presence of the acetyl group.
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a suitable column for polar compounds (e.g., HILIC or a reversed-phase C18 column with an appropriate ion-pairing agent), would be used to determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the development and evaluation of **Disodium Acetyl Glucosamine Phosphate**.

Biological Evaluation

To assess the biological activity of **Disodium Acetyl Glucosamine Phosphate**, a series of in-vitro and ex-vivo experiments would be necessary:

- **Cell Culture Models:** Human dermal fibroblasts or keratinocytes would be cultured and treated with varying concentrations of the compound. The expression of genes related to hyaluronic acid synthesis (e.g., HAS1, HAS2, HAS3) and GAG production could be quantified using RT-qPCR. The amount of hyaluronic acid secreted into the cell culture medium can be measured using an ELISA-based assay.
- **Skin Explant Models:** Full-thickness human skin explants can be maintained in culture and treated topically with formulations containing **Disodium Acetyl Glucosamine Phosphate**. Histological and immunohistochemical analyses can then be performed to visualize changes in the extracellular matrix, including the deposition of hyaluronic acid and other GAGs.

Safety and Toxicology

Disodium Acetyl Glucosamine Phosphate is generally considered safe for topical use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) has assessed the safety of glucosamine and its derivatives and found them to be safe in the present practices of use and concentration when formulated to be non-irritating. It is important to note that most of the available safety data pertains to glucosamine and N-acetylglucosamine rather than the specific phosphorylated disodium salt.

Conclusion

Disodium Acetyl Glucosamine Phosphate is a promising ingredient in the field of cosmetic science and dermatology due to its role as a direct precursor in the biosynthesis of hyaluronic acid and other glycosaminoglycans. While manufacturer data suggests significant efficacy in stimulating the production of these essential extracellular matrix components, there is a need for independent, peer-reviewed research to substantiate these claims and to fully elucidate its mechanism of action and clinical benefits. Further studies are also warranted to establish a

comprehensive safety profile for this specific compound. The methodologies outlined in this guide provide a framework for future research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disodium Acetyl Glucosamine Phosphate (Explained + Products) [incidecoder.com]
- 2. Disodium acetyl glucosamine phosphate | C8H14NNa2O9P | CID 71650604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disodium Acetyl Glucosamine Phosphate | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of an N-acetylglucosamine biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8701824#chemical-structure-and-properties-of-disodium-acetyl-glucosamine-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com